Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate is a high-purity chemical compound with a molecular weight of 337.1541 g/mol. It is known for its unique blend of reactivity and stability, making it a valuable asset in advanced chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate typically involves the iodination of a cyclohexenone derivative followed by the introduction of a tert-butyl carbamate group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The final step involves the reaction of the iodinated intermediate with tert-butyl carbamate under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized cyclohexenone derivative, while reduction may produce a reduced cyclohexenone derivative. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-iodo-4-oxocyclohex-2-en-1-yl)carbamate shares similarities with other iodinated cyclohexenone derivatives and carbamate compounds.
- Similar compounds include tert-butyl (3-chloro-4-oxocyclohex-2-en-1-yl)carbamate and tert-butyl (3-bromo-4-oxocyclohex-2-en-1-yl)carbamate .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in applications requiring precise chemical transformations and stability under various conditions .
Properties
IUPAC Name |
tert-butyl N-(3-iodo-4-oxocyclohex-2-en-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h6-7H,4-5H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCNGHYSAZBCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)C(=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.